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molecular formula C9H15NO3 B1347187 6-Acrylamidohexanoic Acid CAS No. 20766-85-2

6-Acrylamidohexanoic Acid

Cat. No. B1347187
M. Wt: 185.22 g/mol
InChI Key: SAQWCPXBLNGTCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05369142

Procedure details

Using the same procedure as previously described except substituting 6-aminocaproic acid for the glutamic acid, the crude product was obtained in greater than 85% yield. After crystallization from water or ethyl acetate, the white, crystalline N-acryloyl-6-aminocaproic acid had a melting point of 88°-90° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8].N[C@H](C(O)=O)[CH2:12][CH2:13][C:14](O)=[O:15]>>[C:14]([NH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8])(=[O:15])[CH:13]=[CH2:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCCCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCC(=O)O)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)NCCCCCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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